molecular formula C14H14INO4S B6060440 3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B6060440
M. Wt: 419.24 g/mol
InChI Key: DNQLCPNQDKJNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. It has also been shown to inhibit the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the study of the compound's potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, the use of this compound as a tool for imaging studies and the development of new fluorescent probes is an area of active research.

Synthesis Methods

The synthesis of 3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction of 3-methoxyaniline with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at a low temperature. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging studies.

properties

IUPAC Name

3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO4S/c1-19-11-5-3-4-10(8-11)16-21(17,18)12-6-7-14(20-2)13(15)9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLCPNQDKJNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

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